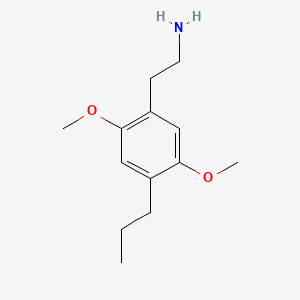
2,5-Dimethoxy-4-propylphenethylamine
Overview
Description
2,5-Dimethoxy-4-propylphenethylamine, also known as 2C-P, is a lesser-known novel psychedelic substance of the phenethylamine class . It is a relatively obscure member of the 2C-x family of psychedelic phenethylamines, which are closely related to the classical psychedelic mescaline . It is known for its potency, dose sensitivity, and long-lasting effects .
Synthesis Analysis
The full name of the chemical is 2-(2,5-dimethoxy-4-propylphenyl)ethanamine . The hydrochloride salt is the most common form, normally found as a white powder . Alexander Shulgin’s 2C-P crude freebase, soluble in chloroform, was an off-white colored oil which he distilled at 100–110 °C at 40 Pa (0.3 mmHg), and it spontaneously crystallized upon cooling .Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-4-propylphenethylamine is C13H21NO2 . Its average mass is 223.311 Da and its monoisotopic mass is 223.157227 Da .Chemical Reactions Analysis
The identified metabolites of 2C-P suggest the following pathways: N-acetylation; deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid; mono- and bis-hydroxylation at different positions; mono- and bis-O-demethylation, followed by glucuronidation, sulfation, or both; and combination of these steps .Physical And Chemical Properties Analysis
2C-P is a relatively potent and long-acting psychedelic phenethylamine of the 2C family . The hydrochloride salt is the most common form, normally found as a white powder .Scientific Research Applications
Pharmacology and Toxicology
- 2,5-Dimethoxy-4-propylphenethylamine (2C-P) is a synthetic derivative in the 2C-series family of phenethylamine recreational drugs, known for its hallucinogenic properties. The exact mechanism is unknown, but they show affinity for the 5-HT2 serotoninergic receptors. Toxicological analysis in several cases indicated that 2C-P is active at very low levels, and clinicians should confirm exposure by blood and urine analysis (Deguigne et al., 2015).
Metabolism and Detectability
- The metabolism of 2C-P involves pathways like N-acetylation, deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid, hydroxylation at different positions, O-demethylation, followed by glucuronidation, sulfation, or both. Its intake can be detected in urine using standard urine screening approaches (Wink et al., 2014).
Analytical and Forensic Applications
- In forensic toxicology, 2C-P has been identified in various cases involving recreational use and intoxication. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the detection and quantification of 2C-P and its metabolites in biological samples (Stoller et al., 2017).
Impact on Human Health
- The recreational use of 2C-P can lead to severe health complications, including hallucinations, agitation, and confusion. Its potency and duration of action can significantly impact human health, as seen in emergency department admissions following its use (Nieddu et al., 2015).
Safety And Hazards
2C-P produces intense hallucinogenic, psychedelic, and entheogenic effects including open eye visualizations and closed-eye visualizations . It can have a very slow onset if ingested, and peak effects reportedly do not occur for 3 to 5 hours . The peak lasts for five to ten hours, with the overall experience lasting up to 20 hours . Overdoses have been reported .
properties
CAS RN |
207740-22-5 |
|---|---|
Product Name |
2,5-Dimethoxy-4-propylphenethylamine |
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.316 |
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
PZJOKFZGPTVNBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1OC)CCN)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2C-P; 2C P; 2CP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



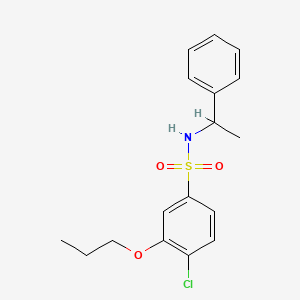
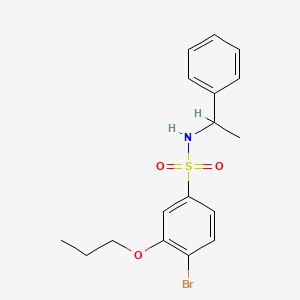
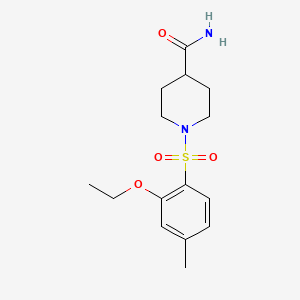
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
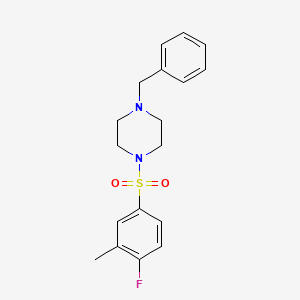
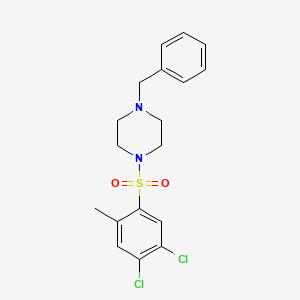
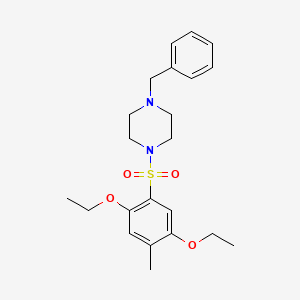
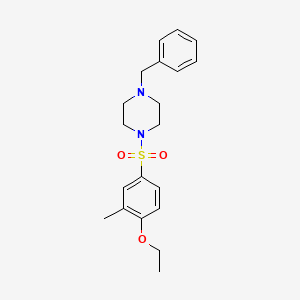
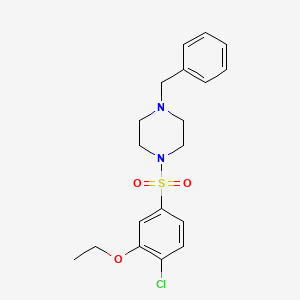
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)